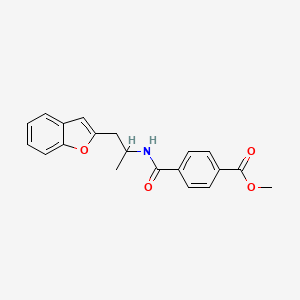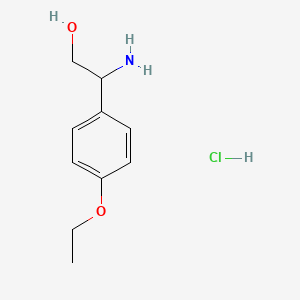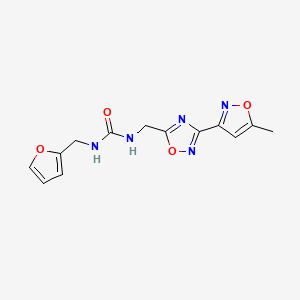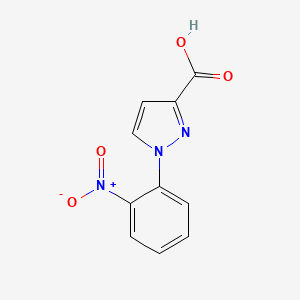
6-Methoxy-2-thiophen-2-ylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methoxy-2-thiophen-2-ylchromen-4-one” is a chemical compound with the molecular formula C14H10O3S . It is a derivative of chromen-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of 6-methoxy-2-(thiophen-2-yl)-4H-chromen-4-one can be achieved from 3-(thiophen-2-yl)prop-2-ynoic acid and Benzeneacetic acid, 2-hydroxy-5-methoxy-α-oxo . More detailed synthetic methods of preparation reported on chroman-4-one derivatives can be found in a review focusing on the major synthetic methods from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The IUPAC Standard InChIKey for this compound is JOYYVGVYUHRBAE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.3178 . More detailed properties like melting point, boiling point, density, and others can be found on various chemical databases .Scientific Research Applications
6-Methoxy-2-thiophen-2-ylchromen-4-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, antioxidant, and anticoagulant properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. In pharmacology, this compound has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, which is involved in the synthesis of prostaglandins, and acetylcholinesterase, which is involved in the breakdown of acetylcholine. In biochemistry, this compound has been used as a probe to study the structure and function of various proteins, such as human serum albumin and bovine carbonic anhydrase.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-thiophen-2-ylchromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular processes, such as inflammation, oxidative stress, and apoptosis. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins, and to scavenge free radicals, which can cause oxidative damage to cells. This compound has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins, and to scavenge free radicals, which can cause oxidative damage to cells. This compound has also been shown to inhibit platelet aggregation, which suggests that it may have potential as an anticoagulant agent. In addition, this compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
6-Methoxy-2-thiophen-2-ylchromen-4-one has several advantages as a research tool, including its synthetic accessibility, high purity, and well-defined chemical structure. This compound is also relatively stable under normal laboratory conditions, which makes it suitable for long-term storage and handling. However, this compound also has several limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental setups, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 6-Methoxy-2-thiophen-2-ylchromen-4-one, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as a drug candidate for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of this compound as a probe to study the structure and function of various proteins and enzymes is an area of active research. Further research is also needed to explore the potential advantages and limitations of this compound in various experimental setups and to develop new methods for its purification and characterization.
Synthesis Methods
6-Methoxy-2-thiophen-2-ylchromen-4-one can be synthesized through a multi-step process, which involves the reaction of 2-thiophenecarboxylic acid with 6-methoxy-4-chloro-2H-chromen-2-one in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography or recrystallization.
properties
IUPAC Name |
6-methoxy-2-thiophen-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-16-9-4-5-12-10(7-9)11(15)8-13(17-12)14-3-2-6-18-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMAKJFVHGFIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)

![3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride](/img/structure/B2787408.png)

![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)




![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)

![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)